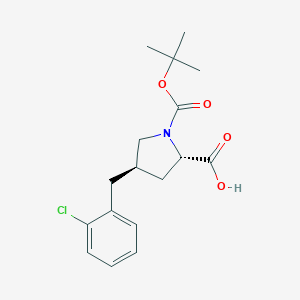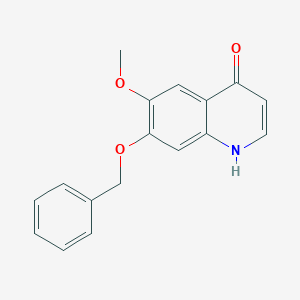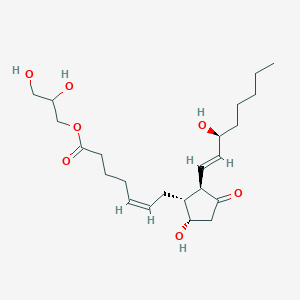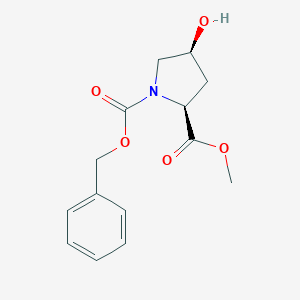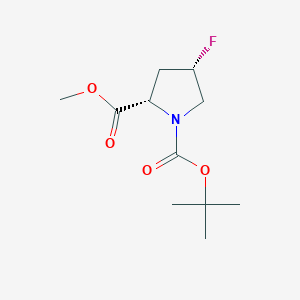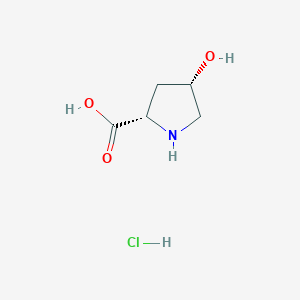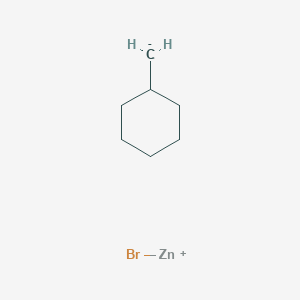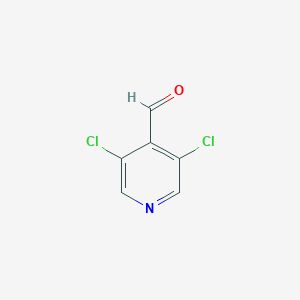
3,5-二氯-4-吡啶甲醛
概述
描述
The compound 3,5-Dichloro-4-pyridinecarboxaldehyde is a derivative of pyridinecarboxaldehyde, which is a class of compounds known for their reactivity and potential in forming various condensation products. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the general behavior of pyridinecarboxaldehydes in chemical reactions.
Synthesis Analysis
The synthesis of pyridinecarboxaldehyde derivatives can be achieved through various methods. One such method is the Vilsmeier reaction, which has been used to obtain 2-chloro-5-aryl-3-pyridine carboxaldehydes from 4-aryl-3-buten-2-one oxime . This suggests that similar strategies could potentially be applied to synthesize 3,5-Dichloro-4-pyridinecarboxaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridinecarboxaldehyde derivatives is characterized by the presence of a pyridine ring substituted with an aldehyde group. The structure of these compounds can be further modified by introducing additional substituents, such as chloro groups, which can influence their reactivity and interaction with other molecules .
Chemical Reactions Analysis
Pyridinecarboxaldehydes are reactive intermediates that can undergo condensation with various arenes in the presence of superacids like triflic acid, leading to high yields of condensation products . These reactions can occur even with deactivated arenes and saturated hydrocarbons, indicating the versatility of pyridinecarboxaldehydes in chemical synthesis. The reactivity of these compounds can be rationalized through the formation of dicationic intermediates, which have been observed using low-temperature 13C NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxaldehyde derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as chloro substituents can affect the electron density of the pyridine ring and, consequently, the reactivity of the aldehyde group. The physicochemical properties of these compounds are important for their potential applications in coordination chemistry, as they can affect the photophysical properties of metal centers when used as ligands .
科学研究应用
Copper Complexes with Protonatable Groups
研究了含有3-吡啶甲醛的铜配合物的合成和表征,这些配合物具有化学上相同的内部配位球。这些配合物在电子光谱学和电化学中表现出依赖于pH的变化,表明在催化和材料科学中可能有应用(Villanueva, Chiang, & Bocarsly, 1998)。
超酸催化反应
吡啶甲醛,包括3,5-二氯-4-吡啶甲醛,在超酸性溶液中与苯和三氟甲磺酸发生缩合反应,产率高。这项研究为有机合成过程和潜在的工业应用提供了见解(Klumpp, Zhang, Kindelin, & Lau, 2006)。
噻吩[2,3-c]吡啶的合成
3,5-二氯-吡啶-4-甲醛与各种试剂的处理导致了噻吩[2,3-c]吡啶的合成。由于其结构和电子性质,这些化合物在药物和有机电子学中具有潜在应用(Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008)。
在氢键和转化为亚胺配合物中的作用
研究表明,与3,5-二氯-4-吡啶甲醛密切相关的2-吡啶甲醛可以参与氢键形成并转化为亚胺配合物。这项研究对于理解配位化学中的反应机制具有重要意义(Yao & Crabtree, 1996)。
对缩合机制的DFT研究
对4-吡啶甲醛与各种酸发生缩合机制的理论研究提供了对反应过程的见解,这可以应用于包括3,5-二氯-4-吡啶甲醛在内的类似化合物(Arsene, Coropceanu, & Purcel, 2022)。
电化学还原研究
对吡啶甲醛,包括3,5-二氯-4-吡啶甲醛的电化学还原在理解这些化合物的电化学性质方面具有重要意义。这项研究对于电化学传感器和其他电子设备的发展具有影响(Rusling & Zuman, 1986)。
安全和危害
3,5-Dichloro-4-pyridinecarboxaldehyde is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
属性
IUPAC Name |
3,5-dichloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFNWOINNIOZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376639 | |
| Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-pyridinecarboxaldehyde | |
CAS RN |
136590-83-5 | |
| Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

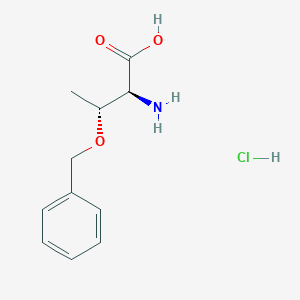

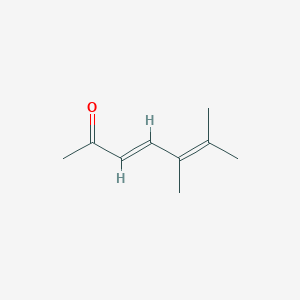


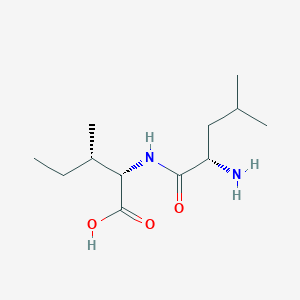
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
